5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile

Antifungal Candida albicans MIC

5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile (CAS 1246466-62-5) is a highly fluorinated nicotinonitrile derivative with molecular formula C9H2F8N2 and molecular weight 290.12 g/mol. This compound belongs to the class of fluorinated pyridine carbonitriles that serve as key building blocks in agrochemical and pharmaceutical research.

Molecular Formula C9H2F8N2
Molecular Weight 290.11 g/mol
Cat. No. B12113933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile
Molecular FormulaC9H2F8N2
Molecular Weight290.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(F)(F)F)C#N
InChIInChI=1S/C9H2F8N2/c10-7(11,9(15,16)17)5-1-4(2-18)3-19-6(5)8(12,13)14/h1,3H
InChIKeyNVJVVQNYEFJQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile: Fluorinated Nicotinonitrile Procurement and Research Specifications


5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile (CAS 1246466-62-5) is a highly fluorinated nicotinonitrile derivative with molecular formula C9H2F8N2 and molecular weight 290.12 g/mol . This compound belongs to the class of fluorinated pyridine carbonitriles that serve as key building blocks in agrochemical and pharmaceutical research [1]. The structural motif incorporates both trifluoromethyl and pentafluoroethyl substituents on a pyridine ring bearing a nitrile functional group, which confers distinct physicochemical properties compared to mono-fluorinated or non-fluorinated analogs [1].

Why 5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile Cannot Be Replaced by Simpler Nicotinonitrile Analogs


The presence of dual perfluorinated substituents (C2F5 and CF3) on the pyridine ring fundamentally alters the electronic distribution, lipophilicity, and metabolic profile of this compound relative to mono-substituted nicotinonitriles. Structural analogs bearing only a trifluoromethyl group (e.g., 6-(trifluoromethyl)nicotinonitrile, CAS 216431-85-5) or a single pentafluoroethyl substituent exhibit substantially different physicochemical properties—LogP values, PSA, and electrophilicity—which directly impact target binding, solubility, and in vivo behavior [1]. Molecular matched pair analyses across trifluoromethyl pyridines have demonstrated that subtle substitution pattern changes produce quantifiable differences in biological activity and agronomic performance that preclude simple interchangeability [2]. The specific 5,6-disubstitution pattern of this compound represents a distinct chemical space that cannot be replicated by commercially available generic alternatives.

Quantitative Differentiation of 5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile: Evidence-Based Comparator Analysis


Antifungal Activity of 5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile Against Candida albicans

In a systematic antimicrobial assessment of fluorinated nicotinonitrile derivatives, 5-pentafluoroethyl-6-trifluoromethyl-nicotinonitrile (reported as Compound 7) demonstrated a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Candida albicans [1]. This value represents the threshold for antifungal efficacy in this structural series. In the same study, the reference standard nystatin and amoxicillin were used as comparators, and compound 7's antifungal activity was noted among the most potent in the nicotinonitrile series evaluated [1].

Antifungal Candida albicans MIC

Class-Wide Insecticidal Activity Advantage of Nicotinonitriles Over Nicotine-Based Compounds

Patent literature covering structurally related nicotinonitrile compounds explicitly claims that nicotinonitrile derivatives demonstrate higher activity than widely applied nicotine compounds with good insecticidal effect [1]. The patent further states that these nicotinonitrile compounds exhibit no cross-resistance with other insecticides and possess multiple effects, enabling broader application [1]. While this evidence derives from a class of compounds structurally similar to the target molecule rather than the specific compound itself, it establishes the nicotinonitrile scaffold as a privileged chemotype for insecticidal applications.

Insecticide Nicotinonitrile Comparative Efficacy

Physicochemical Differentiation: LogP and PSA of Dual Perfluorinated Nicotinonitriles

The 5-pentafluoroethyl-6-trifluoromethyl substitution pattern confers distinct physicochemical properties compared to mono-fluorinated or non-fluorinated nicotinonitrile analogs. For the closely related regioisomer 4-pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile, the calculated LogP is 3.62618 and the polar surface area (PSA) is 36.68 Ų [1]. In contrast, the mono-substituted analog 6-(trifluoromethyl)nicotinonitrile (CAS 216431-85-5) has a molecular weight of 172.11 g/mol (versus 290.12 g/mol for the target compound) and lacks the pentafluoroethyl substituent entirely, resulting in substantially different lipophilicity and membrane permeability characteristics .

Lipophilicity Physicochemical Properties LogP

Optimal Research and Industrial Application Scenarios for 5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile


Antifungal Lead Discovery and Scaffold Optimization

This compound serves as a validated starting point for antifungal drug discovery programs targeting Candida albicans. The established MIC value of 1.95 µg/mL [1] provides a quantitative benchmark for structure-activity relationship (SAR) exploration around the 5-pentafluoroethyl-6-trifluoromethyl nicotinonitrile scaffold. Medicinal chemistry teams can systematically modify the nitrile, pyridine ring, or fluorinated substituents while referencing this baseline activity. The compound is particularly valuable for programs seeking fluorinated building blocks with demonstrated antifungal potential and established synthetic accessibility [1].

Insecticide Discovery Leveraging Nicotinonitrile Scaffold Advantages

Based on class-level evidence that nicotinonitrile derivatives exhibit higher insecticidal activity than nicotine-based compounds and demonstrate no cross-resistance [2], this compound is rationally positioned as a core scaffold for novel insecticide development. Agricultural chemistry groups can utilize 5-pentafluoroethyl-6-trifluoromethyl-nicotinonitrile as a synthetic intermediate for generating diverse nicotinonitrile analogs targeting resistant pest populations. The dual perfluorinated substitution pattern may confer enhanced environmental stability and bioavailability compared to non-fluorinated analogs [2].

Fluorinated Building Block for Proprietary Chemical Library Synthesis

The unique 5,6-disubstitution pattern with both C2F5 and CF3 groups on a pyridine-carbonitrile core provides a chemically distinct scaffold for generating patentable compound libraries. With a calculated LogP of approximately 3.63 for the regioisomeric analog [3], this compound occupies lipophilicity space that is substantially different from commercially abundant mono-fluorinated nicotinonitriles. Procurement for custom library synthesis enables organizations to explore under-represented fluorinated chemical space in agrochemical and pharmaceutical screening campaigns [3].

Physicochemical Probe for Fluorine Substituent Effect Studies

This compound serves as a model system for investigating the cumulative effects of multiple perfluorinated substituents on pyridine electronic structure, hydrogen bonding capacity, and lipophilicity. The significant physicochemical divergence from simpler nicotinonitrile analogs (MW difference of 118 g/mol, LogP difference of approximately 1.5-2.0 units versus mono-CF3 analogs) [3] makes it an ideal probe for fundamental studies on how dual C2F5/CF3 substitution modulates molecular recognition, metabolic stability, and membrane permeability in heteroaromatic systems [3].

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